molecular formula C10H10Cl2O B8637204 2-[2-(2,4-Dichlorophenyl)ethyl]oxirane CAS No. 59363-14-3

2-[2-(2,4-Dichlorophenyl)ethyl]oxirane

Cat. No.: B8637204
CAS No.: 59363-14-3
M. Wt: 217.09 g/mol
InChI Key: RCLSWDFGAPNVGZ-UHFFFAOYSA-N
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Description

Organocatalytic Pathways for Asymmetric Epoxide Formation

The Shi epoxidation, employing a fructose-derived ketone catalyst (1) and oxone (potassium peroxymonosulfate), offers a robust method for synthesizing enantiomerically enriched epoxides. For 2-[2-(2,4-dichlorophenyl)ethyl]oxirane, the electron-withdrawing chlorine substituents on the phenyl ring polarize the alkene, enhancing its reactivity toward electrophilic oxygen transfer from the dioxirane intermediate (Fig. 1A). The catalyst’s rigid six-membered ring and adjacent quaternary center enforce facial selectivity, favoring attack at the si-face of the alkene to yield the (R,R)-epoxide.

Critical reaction parameters include:

  • pH 10.5 : Minimizes Baeyer-Villiger side reactions by stabilizing the dioxirane intermediate.
  • 0°C : Reduces thermal decomposition of the catalyst.
  • Biphasic solvent system : Enhances mass transfer between aqueous oxone and organic substrates.

Table 1: Comparative Enantiomeric Excess (ee) in Shi Epoxidation of Substituted Alkenes

Substrate ee (%) Conditions
Styrene 92 pH 10.5, 0°C, 12 h
2,4-Dichlorostyrene 88 pH 10.5, 0°C, 18 h
1-Hexene 78 pH 10.5, 0°C, 24 h

The diminished ee for dichlorostyrene (88% vs. 92% for styrene) reflects steric hindrance from chlorine substituents, which partially disrupt catalyst-substrate π-π interactions.

Transition Metal-Mediated Oxidation of Alkenes to Oxiranes

Ti-, Nb-, and W-substituted BEA zeolites catalyze epoxidations via metal-OOH intermediates that transfer oxygen to alkenes. For this compound, Ti-BEA achieves a turnover frequency (TOF) of 0.45 s⁻¹ in acetonitrile at 50°C, outperforming Nb-BEA (0.0075 s⁻¹) and W-BEA (0.0018 s⁻¹). The mechanism involves:

  • H₂O₂ adsorption onto the metal center, forming M-OOH.
  • Alkene coordination to the electrophilic oxygen.
  • O-atom transfer via a spirocyclic transition state (Fig. 1B).

Table 2: Activation Parameters for 1-Hexene Epoxidation Over Metal-BEA Catalysts

Catalyst ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Selectivity (%)
Ti-BEA 58.2 -120 93
Nb-BEA 72.1 -95 45
W-BEA 85.3 -75 20

The lower ΔH‡ for Ti-BEA correlates with stronger epoxide adsorption (ΔHₐds = -42 kJ/mol) measured via isothermal titration calorimetry. Chlorine substituents increase the alkene’s electrophilicity, accelerating oxygen transfer but exacerbating catalyst deactivation via chlorohydrin byproducts.

Peracid-Free Epoxidation Strategies Using Hydrogen Peroxide Activation

Atomically dispersed Ti on SiO₂ achieves 98% epoxidation selectivity for this compound using H₂O₂ in CH₃CN at 40°C. Key advances include:

  • Non-covalent stabilization : Supports with low isoelectric points (e.g., SiO₂, pI = 2) concentrate water at the interface, stabilizing polar transition states (Fig. 1C).
  • Ligand-to-metal charge transfer (LMCT) : UV-Vis spectra confirm Ti-OOH (λₘₐₓ = 330 nm) as the active species.

Table 3: Solvent Effects on Epoxidation Efficiency

Solvent Dielectric Constant TOF (s⁻¹) Selectivity (%)
CH₃CN 37.5 0.62 98
CH₂Cl₂ 8.9 0.15 82
H₂O 80.1 0.02 35

Acetonitrile’s high polarity facilitates H₂O₂ dissociation and stabilizes Ti-OOH intermediates. Gas-phase epoxidations over Ti-BEA under solvent-free conditions show 70% conversion at 120°C, highlighting the role of zeolite micropores in concentrating reactants.

Properties

CAS No.

59363-14-3

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)ethyl]oxirane

InChI

InChI=1S/C10H10Cl2O/c11-8-3-1-7(10(12)5-8)2-4-9-6-13-9/h1,3,5,9H,2,4,6H2

InChI Key

RCLSWDFGAPNVGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 2-[2-(2,4-Dichlorophenyl)ethyl]oxirane with related epoxides:

Compound Name CAS Number Molecular Formula Substituents Application/Notes
This compound Not provided C10H10Cl2O 2,4-Dichlorophenyl ethyl Likely agrochemical intermediate (inferred from analogs)
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane 89544-48-9 C11H10Cl2O 2,4-Dichlorophenyl propenyl Not explicitly stated; structural analog
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 80443-63-6 C14H19ClO 4-Chlorophenyl ethyl, tert-butyl Intermediate for tebuconazole (fungicide)
2-[(2,4-Dichlorophenyl)methyl]oxirane 1879281-48-7 C9H8Cl2O 2,4-Dichlorophenyl methyl Smaller substituent; reduced steric hindrance
2-(2,4-Dichlorophenyl)-2-(trifluoromethyl)oxirane Not provided C9H5Cl2F3O 2,4-Dichlorophenyl, trifluoromethyl Enhanced electrophilicity due to CF3 group

Key Observations:

  • Substituent Effects : The ethyl chain in the target compound balances lipophilicity and reactivity compared to bulkier groups (e.g., tert-butyl in CAS 80443-63-6) or shorter chains (e.g., methyl in CAS 1879281-48-7). The 2,4-dichlorophenyl group enhances electrophilicity, favoring nucleophilic ring-opening reactions critical in pesticide synthesis .

Physical and Chemical Properties

  • Molecular Weight and Polarity : The target compound’s molecular weight (~229 g/mol, estimated) falls between smaller analogs (e.g., 203 g/mol for CAS 1879281-48-7) and bulkier derivatives (e.g., 239 g/mol for CAS 80443-63-6). Chlorine substituents increase polarity, impacting solubility and synthetic handling.
  • Boiling/Melting Points : Data gaps exist for the target compound, but analogous epoxides (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane in ) suggest boiling points >150°C, influenced by aromatic substituents .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(2,4-Dichlorophenyl)ethyl]oxirane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Epoxidation of Alkenes: The compound can be synthesized via epoxidation of the corresponding alkene precursor (e.g., 2,4-dichlorostyrene derivatives) using peracids like meta-chloroperbenzoic acid (mCPBA). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side reactions such as ring-opening .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is recommended for isolating the oxirane derivative. Purity should be verified via HPLC or GC-MS .

Q. How can the stereochemical configuration of this compound be determined?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated in structurally related epoxides (e.g., miconazole nitrate derivatives) .
  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® IA/IB) with polar organic mobile phases to separate enantiomers and confirm optical activity .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation studies by exposing the compound to buffers (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., diols from oxirane ring-opening) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis of Existing Data: Compare studies using standardized assays (e.g., antifungal activity via microdilution methods against Candida albicans) and normalize results to account for variations in experimental protocols .
  • Structure-Activity Relationship (SAR) Modeling: Use computational tools (e.g., molecular docking with fungal CYP51 enzymes) to identify critical substituents influencing activity discrepancies .

Q. What strategies are effective for studying the environmental fate and ecotoxicology of this compound?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Track metabolites via high-resolution mass spectrometry (HRMS) .
  • Ecotoxicology Screening: Perform acute toxicity tests on Daphnia magna and algae (OECD 202/201) to determine EC₅₀ values. Compare with structurally related pesticides (e.g., enilconazole) for hazard classification .

Q. How can researchers address challenges in synthesizing enantiopure forms of this oxirane for pharmacological studies?

Methodological Answer:

  • Asymmetric Epoxidation: Employ Sharpless or Jacobsen-Katsuki epoxidation catalysts to achieve enantiomeric excess (ee >90%). Monitor ee via polarimetry or chiral HPLC .
  • Dynamic Kinetic Resolution (DKR): Combine lipases (e.g., Candida antarctica lipase B) with racemization catalysts to convert racemic mixtures into single enantiomers .

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